molecular formula C14H14ClNOS B3033403 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol CAS No. 1019536-99-2

4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol

Cat. No.: B3033403
CAS No.: 1019536-99-2
M. Wt: 279.8 g/mol
InChI Key: GUVQWPSCICFUCO-UHFFFAOYSA-N
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Description

4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol is a halogenated phenolic compound featuring a chloro substituent at the 4-position of the benzene ring and a methylthio-anilinomethyl group at the 2-position. Its molecular formula is C₁₄H₁₃ClN₂OS, with a molecular weight of 292.79 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules with reported anticancer and antimicrobial activities .

Properties

IUPAC Name

4-chloro-2-[(3-methylsulfanylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQWPSCICFUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 3-(methylthio)aniline in the presence of a suitable catalyst and under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Physicochemical and Structural Insights

  • Lipophilicity : The methylthio group in the target compound increases logP (~2.8) compared to methoxy (logP ~1.9) or hydroxy (logP ~1.5) analogs, favoring passive diffusion across cell membranes .
  • Crystallography : Single-crystal X-ray studies of related compounds (e.g., ) reveal planar aromatic systems with intramolecular hydrogen bonds stabilizing the active conformation .

Biological Activity

Overview

4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound is primarily studied for its antimicrobial and anticancer properties, as well as its role in organic synthesis.

Chemical Structure and Properties

  • IUPAC Name : 4-chloro-2-[(3-methylsulfanylanilino)methyl]phenol
  • Molecular Formula : C14H14ClNOS
  • Molecular Weight : 279.79 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism often involves:

  • Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer effects.
  • Antimicrobial Activity : The compound shows significant activity against a range of bacterial strains, likely due to its ability to disrupt cellular processes.

Antimicrobial Activity

Research has indicated that 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol exhibits potent antimicrobial properties. Studies report:

  • Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 μg/mL against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus .
  • The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • The presence of the chloro and methylthio groups enhances its biological activity compared to other phenolic compounds .

Study on Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial efficacy of several coumarin derivatives, including 4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol. The findings showed that:

  • The compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Evaluation of Anticancer Activity

Another research article focused on the anticancer effects of this compound. It was found that:

  • Treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, suggesting a dose-dependent response .

Data Table: Biological Activity Summary

Biological ActivityMIC (μg/mL)Cell Line TestedEffect Observed
Antimicrobial (S. aureus)1N/AGrowth inhibition
Antimicrobial (B. cereus)4N/AGrowth inhibition
Anticancer (HeLa Cells)N/AHeLaApoptosis induction
Anticancer (MCF7 Cells)N/AMCF7Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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